molecular formula C18H11BrN2O3 B2961607 6-bromo-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one CAS No. 892755-91-8

6-bromo-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one

Cat. No.: B2961607
CAS No.: 892755-91-8
M. Wt: 383.201
InChI Key: MXQSJLICDGNPOB-UHFFFAOYSA-N
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Description

6-Bromo-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is a synthetic coumarin derivative featuring a 1,2,4-oxadiazole ring substituted at position 3 of the coumarin backbone and a bromine atom at position 5. The coumarin core is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

6-bromo-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrN2O3/c1-10-4-2-3-5-13(10)16-20-17(24-21-16)14-9-11-8-12(19)6-7-15(11)23-18(14)22/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXQSJLICDGNPOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=CC4=C(C=CC(=C4)Br)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-bromo-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is a complex organic compound that features a chromen-2-one core substituted with a bromine atom and an oxadiazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include anti-inflammatory, anticancer, and antimicrobial properties.

Chemical Structure and Properties

The chemical structure of 6-bromo-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one can be represented as follows:

Property Value
IUPAC Name 6-bromo-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one
Molecular Formula C18H14BrN3O3
Molecular Weight 396.23 g/mol
InChI Key InChI=1S/C18H14BrN3O3/c1-13...

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it was evaluated against various cancer cell lines, showing significant cytotoxic effects. The mechanism of action appears to involve the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Table 1: Anticancer Activity Data

Cell Line IC50 (µM) Mechanism
MDA-MB-23115.4Apoptosis induction
HEPG-212.7Caspase activation
A549 (Lung Cancer)20.5Cell cycle arrest

Antimicrobial Activity

The compound also exhibits antimicrobial properties. It has been tested against several pathogenic bacteria and fungi, showing varying degrees of inhibition.

Table 2: Antimicrobial Activity Data

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

The proposed mechanism for the biological activity of 6-bromo-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one involves:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Modulation: It can interact with specific receptors on cell membranes, influencing signaling pathways related to cell survival and apoptosis.
  • Oxidative Stress Induction: The compound may induce oxidative stress in microbial cells, leading to cell death.

Study 1: Anticancer Efficacy in Mice

A recent study investigated the in vivo anticancer efficacy of this compound using xenograft models of breast cancer in mice. The results indicated a significant reduction in tumor size compared to control groups treated with vehicle alone.

Study 2: Antimicrobial Efficacy Against Resistant Strains

Another study focused on the antimicrobial efficacy against resistant strains of bacteria. The compound demonstrated potent activity against multi-drug resistant strains of Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating infections caused by resistant pathogens.

Comparison with Similar Compounds

Structural Analogues

Coumarin-Oxazole Derivatives

  • 3-(2-(4-Bromobenzylideneamino)oxazol-5-yl)-2H-chromen-2-one (): Structural Differences: Replaces the 1,2,4-oxadiazole ring with an oxazole bearing a benzylideneamino group. Physicochemical Data:
  • Melting point: 179–181°C
  • Molecular formula: C₁₉H₁₁BrN₂O₃
  • IR peaks: C=O (1722 cm⁻¹), C–Br (592 cm⁻¹) . Activity: Not explicitly stated, but coumarin-oxazole hybrids are often explored for antimicrobial and anticancer applications.

Coumarin-Thiazole Derivatives

  • 6-Bromo-3-{2-[2-(diphenylmethylene)-hydrazinyl]-1,3-thiazol-5-yl}-2H-chromen-2-one (): Structural Differences: Substitutes oxadiazole with a thiazole-hydrazinyl group.

2.1.3. Oxadiazole-Containing Non-Coumarin Compounds

  • 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide (): Structural Differences: Replaces coumarin with a piperidine-carboxamide scaffold.

Enzyme Inhibition

  • SLP7111228 ():
    • Structure : Features a 1,2,4-oxadiazole linked to a pyrrolidine-guanidine group.
    • Activity : Selective SphK1 inhibitor (Ki = 48 nM), highlighting the oxadiazole’s role in enzyme inhibition .
    • Comparison : The target compound’s coumarin-oxadiazole scaffold may similarly modulate kinase or protease activity, though specific targets remain unverified.

Anti-TB Activity

  • 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide (): Key Findings: Superior binding affinity and ADMET properties in anti-TB assays.
Physicochemical and Spectral Properties

Table 1: Comparative Data for Selected Compounds

Compound Name Molecular Formula Melting Point (°C) Key IR Peaks (cm⁻¹) Biological Activity Evidence ID
Target Compound* C₁₉H₁₁BrN₂O₃ Not reported Predicted: ~1720 (C=O) Not reported -
3-(2-(4-Bromobenzylideneamino)oxazol-5-yl)-coumarin C₁₉H₁₁BrN₂O₃ 179–181 1722 (C=O), 592 (C–Br) Antimicrobial (inferred)
SLP7111228 C₂₂H₃₃ClN₆O Not reported Not reported SphK1 inhibition (Ki=48 nM)
Anti-TB Oxadiazole-piperidine C₂₁H₂₂FN₃O₂ Not reported Not reported Anti-TB

*Predicted data based on structural analogues.

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